5-Amino-2-(difluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
5-amino-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)5-2-1-4(11)3-6(5)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
SVYPSLMRUKVZDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 2 Difluoromethyl Benzoic Acid
Established Synthetic Routes and Mechanistic Elucidation
Established synthetic pathways for 5-Amino-2-(difluoromethyl)benzoic acid typically rely on multi-step sequences starting from readily available precursors. These routes are characterized by strategic functional group interconversions and carefully orchestrated reaction conditions to achieve the desired substitution pattern.
Multi-Step Synthesis from Precursors: Strategic Retrosynthesis and Forward Synthesis Pathways
A common retrosynthetic approach for this compound involves disconnecting the amino and difluoromethyl groups to identify viable starting materials. A plausible retrosynthesis would suggest a precursor such as a nitro-substituted benzoic acid derivative, which can be subsequently reduced to the amine. The difluoromethyl group can be introduced at a later stage.
A forward synthesis pathway often commences with a suitably substituted toluene derivative. For instance, a synthetic sequence could start with 2-methyl-4-nitroaniline. This precursor can undergo a series of transformations, including diazotization and subsequent functionalization, to introduce the carboxylic acid group. The methyl group can then be converted to the difluoromethyl group through a halogenation/fluorination sequence. Finally, reduction of the nitro group yields the target this compound.
Key Reaction Steps and Intermediate Transformations: Detailed Mechanistic Investigations
The synthesis of this compound involves several key chemical transformations. One critical step is the introduction of the difluoromethyl group. This can be achieved through various methods, including the use of reagents like (diethylamino)sulfur trifluoride (DAST) or other fluorinating agents on a corresponding aldehyde or a dihalomethyl group. The mechanism of such fluorinations often involves a nucleophilic substitution reaction where the hydroxyl or halide is replaced by fluoride (B91410).
Another pivotal transformation is the reduction of a nitro group to an amine. This is a well-established reaction in organic synthesis and can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using metal catalysts like iron or tin in the presence of an acid. The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.
The conversion of a methyl group to a carboxylic acid is another important step in some synthetic routes. This oxidation can be carried out using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. The mechanism of these oxidations is complex and involves the initial attack of the oxidizing agent on the benzylic hydrogens.
Strategic Considerations in Amino and Difluoromethyl Group Introduction
The timing and method of introducing the amino and difluoromethyl groups are crucial for a successful synthesis. Often, the amino group is introduced in a protected form, such as a nitro group, to prevent unwanted side reactions during subsequent synthetic steps. The nitro group is then deprotected (reduced) in the final step to yield the desired amine.
The introduction of the difluoromethyl group can be challenging due to the harsh conditions often required for fluorination reactions. Therefore, the choice of the precursor and the fluorinating agent is critical. The stability of other functional groups on the aromatic ring must be considered to avoid degradation during the difluoromethylation step. Strategic placement of directing groups can also be employed to control the regioselectivity of the reactions.
Novel and Evolving Synthetic Approaches
In addition to the established multi-step syntheses, researchers are continuously exploring more efficient and sustainable methods for the preparation of this compound. These novel approaches often focus on the use of catalytic methods and the application of green chemistry principles.
Catalytic Methods in Synthesis: Exploration of Transition Metal and Organocatalysis
Transition metal catalysis offers powerful tools for the synthesis of complex organic molecules. In the context of this compound synthesis, transition metal catalysts can be employed for various transformations, including C-H activation and cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions could be utilized to introduce the difluoromethyl group using a suitable difluoromethylating agent.
Recent advancements have also focused on the direct C-H difluoromethylation of aromatic compounds. This approach avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. Catalysts based on metals like copper have shown promise in mediating the transfer of a difluoromethyl group from a suitable source to an aromatic C-H bond.
Organocatalysis, which utilizes small organic molecules as catalysts, is another emerging area. While specific applications to the synthesis of this compound are still under development, organocatalytic methods could potentially offer milder and more environmentally friendly alternatives to some of the traditional synthetic steps.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the synthesis of this compound, these principles can be applied in several ways. The use of safer solvents, such as water or super-critical carbon dioxide, can reduce the environmental impact of the synthesis.
Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key principle. Synthetic routes that minimize the formation of byproducts and waste are preferred. Catalytic methods, as discussed above, often exhibit high atom economy.
Flow Chemistry and Continuous Processing Techniques for Scalable Production
The transition from batch to continuous manufacturing, particularly through the adoption of flow chemistry, offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound, especially the catalytic hydrogenation step, is highly amenable to continuous flow processing.
Continuous flow hydrogenation of nitroaromatics has been demonstrated to be a green, efficient, and safer alternative to conventional batch processes. almacgroup.com A continuous-flow packed-bed catalytic reactor can be developed for the hydrogenation of 5-nitro-2-(difluoromethyl)benzoic acid. almacgroup.com In such a setup, a solution of the nitro compound is continuously passed through a heated tube packed with a solid-supported catalyst (e.g., Pd/C). The use of a mass flow controller for hydrogen gas ensures precise control over the stoichiometry and enhances safety by minimizing the volume of hydrogen used at any given time. almacgroup.com
The benefits of a continuous flow approach for this synthesis include:
Enhanced Safety: The small reactor volume and precise control over reagents significantly reduce the risks associated with handling hydrogen gas and potentially exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation and improved mass transfer between the gas, liquid, and solid phases, leading to faster reaction rates and higher selectivity. mdpi.com
Scalability: Production can be easily scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel) without the need for extensive process redesign. almacgroup.com
Process Automation and Control: Continuous flow systems can be readily automated with in-line monitoring and control of reaction parameters, ensuring consistent product quality.
A potential continuous flow setup for the hydrogenation of 5-nitro-2-(difluoromethyl)benzoic acid would involve pumping a solution of the starting material through a packed-bed reactor containing the catalyst, with hydrogen gas being introduced concurrently. A back-pressure regulator would be used to maintain the desired reaction pressure.
| Parameter | Exemplary Range |
| Flow Rate | 0.5–5.0 mL/min |
| Catalyst | 5% Pd/C packed bed |
| Temperature | 80 °C |
| Hydrogen Pressure | 5–10 bar |
| Solvent | Water or Ethanol |
This is an exemplary data table based on general continuous flow hydrogenation of nitroaromatics. almacgroup.com
Yield Optimization and Purity Enhancement Strategies
Reaction Condition Tuning and Process Variable Optimization
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various process parameters for both the nitration and reduction steps.
For the catalytic hydrogenation step, key variables to optimize include:
Catalyst Selection and Loading: Different catalysts (e.g., Pd/C, Pt/C, Raney Ni) and catalyst loadings can significantly impact the reaction rate and selectivity. The optimal catalyst would provide high conversion with minimal side reactions.
Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate, but there is often an optimal pressure beyond which the rate enhancement is negligible.
Temperature: The reaction temperature affects the rate of hydrogenation. An optimal temperature needs to be determined to ensure a reasonable reaction time without promoting side reactions or catalyst degradation.
Solvent: The choice of solvent can influence the solubility of the reactants and the activity of the catalyst. Common solvents for hydrogenation include alcohols (methanol, ethanol) and esters (ethyl acetate).
Substrate Concentration: The concentration of the starting material can affect the reaction kinetics and the efficiency of the process.
Design of Experiments (DoE) can be a powerful tool for systematically optimizing these parameters to identify the conditions that provide the highest yield and purity.
Advanced Isolation and Purification Methodologies
The isolation and purification of the final product, this compound, are critical for obtaining a high-purity compound. Common techniques for the purification of aminobenzoic acids include crystallization and chromatography.
Crystallization:
Crystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful crystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. For aminobenzoic acids, polar solvents or solvent mixtures are often effective. The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration and washed with a small amount of cold solvent.
Chromatographic Techniques:
For achieving very high purity or for separating closely related impurities, chromatographic methods are employed.
Column Chromatography: This technique can be used for the purification of moderate quantities of the product. A stationary phase, such as silica gel, is used, and the crude product is eluted with a suitable solvent system. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities of material at very high purity, preparative HPLC can be utilized. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid, are commonly used for the separation of aromatic acids.
The choice of purification method will depend on the scale of the synthesis and the required purity of the final product. For large-scale production, crystallization is generally the preferred method due to its cost-effectiveness and scalability.
Computational and Theoretical Studies of 5 Amino 2 Difluoromethyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Dipole Moments
Quantum chemical calculations are fundamental to determining the electronic structure and geometric parameters of 5-Amino-2-(difluoromethyl)benzoic acid. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, often in conjunction with various basis sets, can predict the molecule's ground state geometry. These calculations typically reveal a nearly planar arrangement for the benzoic acid core, a common feature in substituted benzene (B151609) derivatives. nih.govresearchgate.net
The optimized molecular geometry provides precise bond lengths, bond angles, and dihedral angles. For instance, calculations would detail the C-C bond lengths within the aromatic ring, the C-N bond of the amino group, the C-C bond connecting the difluoromethyl group, and the geometry of the carboxylic acid moiety. The presence of the electron-withdrawing difluoromethyl group and the electron-donating amino group is expected to induce subtle distortions in the benzene ring from a perfect hexagon.
The electronic structure analysis involves examining the distribution of electrons within the molecule. Key outputs include the molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Geometric and Electronic Properties for this compound (Illustrative Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -835.12345 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.66 |
| Dipole Moment (Debye) | 3.45 |
Density Functional Theory (DFT) Studies on Reactivity, Reaction Pathways, and Transition States
Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of organic molecules. preprints.org By employing various functionals (e.g., B3LYP, M06-2X), DFT can provide insights into the local and global reactivity of this compound. nih.govscielo.org.za
Reactivity descriptors derived from DFT, such as Fukui functions and condensed dual descriptors, help identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net For this molecule, the amino group is expected to be a primary site for electrophilic attack, while the carboxylic acid and the carbon atoms of the aromatic ring are potential sites for nucleophilic attack.
DFT is also instrumental in mapping out potential reaction pathways, for example, in acylation or alkylation reactions involving the amino group. By calculating the energies of reactants, products, and intermediates, a potential energy surface can be constructed. Locating the transition state structures along these pathways allows for the determination of activation energies, which are crucial for predicting reaction rates and mechanisms. scielo.org.za For instance, the mechanism of amide formation from the carboxylic acid group could be elucidated by identifying the transition state for the reaction with an amine.
Conformational Analysis and Energy Landscapes: Rotational Barriers and Stable Conformations
The presence of rotatable bonds—specifically around the C-COOH and C-CHF2 bonds—means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers that separate them.
The rotation of the carboxylic acid group relative to the benzene ring is a key conformational feature. The planarity is often favored due to conjugation, but steric hindrance from the adjacent difluoromethyl group can influence the preferred dihedral angle. Studies on similar ortho-substituted benzoic acids have shown that non-planar conformations can be energetically accessible. rsc.org
Similarly, the rotation of the difluoromethyl group (CHF2) around its bond to the aromatic ring also has an associated energy profile. Calculating the potential energy surface as a function of these rotational degrees of freedom reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. These calculations are vital for understanding which shapes the molecule is likely to adopt in different environments.
Table 2: Relative Energies of Key Conformations of this compound (Illustrative Data) Relative energies calculated at the MP2/cc-pVTZ level of theory.
| Conformer Description | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum (Planar) | ~0° | 0.00 |
| Rotational Transition State | ~90° | 4.5 |
| Local Minimum (Non-planar) | ~180° | 1.2 |
Molecular Modeling of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a critical role in the solid-state structure and binding properties of this compound. Molecular modeling can be used to investigate various intermolecular forces, such as hydrogen bonding, π-π stacking, and halogen (fluorine) interactions. nih.govresearchgate.net
The primary hydrogen bonding motif is expected to be the classic carboxylic acid dimer, where two molecules form a cyclic structure through O-H···O hydrogen bonds. nih.gov Additionally, the amino group can act as a hydrogen bond donor, and the carboxylic oxygen and fluorine atoms can act as acceptors, leading to a complex network of interactions in the crystal lattice.
The aromatic ring facilitates π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. The difluoromethyl group, while not a classic halogen bond donor, can participate in weak C-H···F and C-H···O interactions. Understanding these forces is essential for predicting crystal packing and for designing co-crystals or salts. Natural Bonding Orbital (NBO) analysis is a computational tool used to quantify the strength of these interactions by examining charge delocalization between orbitals. nih.govresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. ucl.ac.uk These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations must often be performed with consideration of solvent effects to achieve high accuracy.
Similarly, the calculation of vibrational frequencies through frequency analysis can predict the Infrared (IR) and Raman spectra. researchgate.netnih.gov By analyzing the normal modes of vibration, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C-F stretches of the difluoromethyl group.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data) Frequencies calculated at the B3LYP/6-31G(d,p) level and scaled.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric Stretch | 3450 |
| Amino (N-H) | Asymmetric Stretch | 3540 |
| Carboxylic Acid (C=O) | Stretch | 1715 |
| Carboxylic Acid (O-H) | Stretch | 3300-2500 (broad) |
| Difluoromethyl (C-F) | Symmetric Stretch | 1110 |
| Difluoromethyl (C-F) | Asymmetric Stretch | 1145 |
Investigation of Fluorine Effects on Aromaticity and Reactivity
The introduction of fluorine-containing substituents can significantly alter the electronic properties of an aromatic ring. researchgate.netnih.gov The difluoromethyl (CHF2) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic perturbation affects both the aromaticity of the benzene ring and the reactivity of the other substituents.
Computational methods can quantify the effect on aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). scielo.org.zaresearchgate.net These calculations would likely show a slight decrease in the aromatic character of the ring due to the electronic demand of the CHF2 group.
The electron-withdrawing nature of the difluoromethyl group deactivates the aromatic ring towards electrophilic substitution. It also increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. Conversely, the electron-donating amino group at the 5-position counteracts this effect to some extent, activating the ring, particularly at the ortho and para positions relative to itself. The interplay of these opposing electronic effects makes computational analysis essential for predicting the regioselectivity of further chemical modifications.
Applications of 5 Amino 2 Difluoromethyl Benzoic Acid As a Versatile Chemical Intermediate
Role in the Synthesis of Advanced Organic Materials
While specific research detailing the use of 5-amino-2-(difluoromethyl)benzoic acid in advanced organic materials is not widely published, the foundational chemistry of aminobenzoic acids suggests its potential in this arena. Aromatic polyamides, known for their exceptional thermal stability and mechanical strength, are synthesized from aromatic diamines and diacid chlorides. The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, allows it to act as a monomer in the synthesis of novel polyamides. The preparation of poly-para-aminobenzoic acid, for instance, has been explored, though challenges such as decarboxylation at high temperatures have been noted. google.com
The difluoromethyl group (-CHF2) would introduce unique properties to such polymers. This group is known to be highly polar and can alter the electronic properties, solubility, and intermolecular interactions of the resulting material. In the context of organic electronics, such as Organic Light-Emitting Diodes (OLEDs), the precise tuning of frontier molecular orbital energies is crucial for efficient charge injection and transport. The introduction of the electron-withdrawing difluoromethyl group onto the polymer backbone could modulate these energy levels. Furthermore, aminobenzoic acids have been used to functionalize graphene oxide, indicating a pathway for integrating this compound into advanced composite materials. nih.gov The functionalization of graphene with aminobenzoic acid can enhance its properties for applications like oxygen reduction reactions and supercapacitors. nih.gov
Table 1: Potential Impact of Functional Groups on Polymer Properties
| Functional Group | Potential Contribution to Polymer Properties |
|---|---|
| Amino Group (-NH₂) | Reactive site for polymerization (amide bond formation). Can participate in hydrogen bonding, influencing chain packing and mechanical properties. |
| Carboxylic Acid (-COOH) | Reactive site for polymerization. Can be converted to an acid chloride for enhanced reactivity. Provides sites for cross-linking or further functionalization. |
| Difluoromethyl Group (-CHF₂) | Modulates electronic properties (electron-withdrawing). Can increase thermal stability and alter solubility. May influence the dielectric properties of the material. |
Precursor for Fluoro-Containing Heterocycles and Novel Molecular Scaffolds
The synthesis of fluorine-containing heterocycles is of significant interest in medicinal chemistry and materials science due to the profound effects of fluorine on molecular properties. nih.govrsc.org this compound is a prime candidate as a precursor for a variety of heterocyclic structures. The amino and carboxylic acid groups can participate in a range of cyclization reactions to form fused ring systems.
For example, the amino group can act as a nucleophile to react with various electrophiles, leading to the formation of quinolines, benzodiazepines, or other nitrogen-containing heterocycles. The synthesis of quinolines, for instance, can be achieved through the reaction of aniline (B41778) derivatives with α-diazo sulfonium (B1226848) salts. acs.org The presence of the difluoromethyl group ortho to the carboxylic acid could influence the regioselectivity of these cyclization reactions and would be incorporated directly into the final heterocyclic scaffold. The development of direct C-H difluoromethylation of heterocycles using photoredox catalysis highlights the demand for such motifs in modern chemistry. nih.gov
The difluoromethyl group is often considered a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group, making difluoromethylated heterocycles highly valuable in drug discovery. nih.gov Synthetic strategies often involve the introduction of the -CHF2 group onto a pre-existing heterocycle. Using this compound as a starting material provides an alternative and efficient route where the key fluorine-containing moiety is present from the outset.
Table 2: Examples of Heterocycles Potentially Synthesized from Aminobenzoic Acid Derivatives
| Heterocycle Class | General Synthetic Approach Involving Aminobenzoic Acid |
|---|---|
| Quinazolinones | Condensation of an aminobenzoic acid with an appropriate amine and a carbonyl source. |
| Benzoxazinones | Intramolecular cyclization of an N-acyl aminobenzoic acid. |
| Acridones | Cyclization of N-aryl-aminobenzoic acids. |
Utilization in the Development of Targeted Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating biological processes and identifying new therapeutic targets. nih.gov While there are no specific reports of this compound being used to create a chemical probe, its structure is well-suited for this purpose. A typical chemical probe consists of a recognition element that binds to the target protein, a reactive group for covalent labeling, and a reporter tag (e.g., a fluorophore or an alkyne for click chemistry).
The aminobenzoic acid core of the molecule can serve as a scaffold or a recognition element itself. For instance, aminobenzoic acid derivatives have been investigated for their ability to obstruct the catalytic center of the ribosome. nih.gov The amino and carboxylic acid groups provide convenient handles for chemical modification. The amino group can be acylated, and the carboxylic acid can be converted to an amide to attach linkers and reporter tags.
The difluoromethyl group can play a crucial role in modulating the binding affinity and selectivity of the probe for its target protein. The incorporation of fluorine can alter the conformation and metabolic stability of the molecule. nih.gov Furthermore, aminoboronic acids, which share structural similarities with aminobenzoic acids, are known to be useful as biochemical probes. rsc.org The development of probes often involves the synthesis of a library of related compounds to optimize binding and reactivity, and this compound would be a valuable starting point for such a library.
Application in Ligand Design for Organometallic and Asymmetric Catalysis
The design of ligands is central to the development of organometallic catalysts. Ligands modulate the steric and electronic properties of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. acs.org Aminobenzoic acids can act as ligands, coordinating to metal centers through the carboxylate oxygen atoms and, in some cases, the amino nitrogen. ias.ac.in The interaction of 2-aminobenzoic acid with various metal ions has been shown to form coordination polymers with diverse structural motifs. ias.ac.in
This compound offers several features that are attractive for ligand design. The carboxylic acid provides a strong binding site for a metal ion. The amino group can be used to introduce additional coordinating groups or to attach the ligand to a larger scaffold. The difluoromethyl group, being strongly electron-withdrawing, would significantly influence the electronic properties of the ligand and, consequently, the coordinated metal center. This can be particularly useful in catalysis where tuning the electron density at the metal is key to promoting a specific reaction step.
In asymmetric catalysis, chiral ligands are used to induce enantioselectivity. The amino group of this compound could be derivatized with a chiral auxiliary to create a new class of chiral ligands. While research on difluoromethyl-containing ligands is still emerging, the unique properties of the -CHF2 group suggest that it could lead to novel catalytic systems with unique reactivity and selectivity. nih.gov
Integration into Polymeric Structures and Functional Coatings
The incorporation of functional molecules into polymers and coatings is a powerful strategy for creating materials with advanced properties. The bifunctionality of this compound makes it a suitable candidate for integration into polymeric structures either as a monomer or as a pendant group.
As a monomer, it can be used to synthesize polyesters and polyamides through condensation polymerization. The resulting polymers would have the difluoromethyl group regularly spaced along the polymer chain, which could impart properties such as hydrophobicity, thermal stability, and specific surface interactions. The preparation of polyamides from p-aminobenzoic acid derivatives has been demonstrated, suggesting the feasibility of this approach. google.com
For functional coatings, the molecule could be grafted onto a surface or a polymer backbone. For example, 4-aminobenzoic acid esters of polyethylene (B3416737) glycol have been synthesized and used for the pegylation of therapeutic proteins, demonstrating the utility of this scaffold in surface modification. rsc.org Coating techniques like atomic layer deposition can create precise, conformal layers, and functional molecules can be integrated to tailor the surface properties for applications ranging from catalysis to biocompatible materials. nih.gov The presence of the difluoromethyl group could be used to create low-surface-energy coatings with hydrophobic or oleophobic properties.
Table 3: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-aminobenzoic acid |
| 2-aminobenzoic acid |
| α-diazo diphenyl sulfonium triflate |
| (E)-4-methyl-2-(4-(trifluoromethyl)styryl)aniline |
Future Directions and Emerging Research Avenues for 5 Amino 2 Difluoromethyl Benzoic Acid
Exploration of Novel Catalytic Transformations for Derivatization
The derivatization of 5-Amino-2-(difluoromethyl)benzoic acid is a key area for unlocking its full potential. Future research will likely focus on moving beyond traditional functional group transformations and exploring advanced catalytic methods. Transition-metal catalysis and organocatalysis offer powerful tools for creating complex molecular architectures from this versatile building block. rsc.org
Potential catalytic strategies for the derivatization of this compound include:
Cross-Coupling Reactions: The amino group can be transformed into a more suitable leaving group (e.g., a halide or triflate) to enable palladium- or copper-catalyzed cross-coupling reactions. This would allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl moieties, at the 5-position.
C-H Activation: Direct C-H activation at the positions ortho to the amino or carboxyl groups presents a highly atom-economical approach to introduce new functional groups, avoiding the need for pre-functionalization of the aromatic ring.
Multi-Component Reactions (MCRs): The amine and carboxylic acid functionalities make the compound an ideal substrate for MCRs. For instance, it could participate in Ugi or Passerini reactions to rapidly generate libraries of complex, drug-like molecules. The use of specific catalysts, such as ytterbium (III) triflate, has been shown to be effective in promoting such one-pot syntheses for other fluorinated compounds. mdpi.com
Metal-Organic Framework (MOF) Synthesis: The carboxylate and amine groups can act as organic linkers to coordinate with metal ions (e.g., Cu²⁺), leading to the formation of novel Metal-Organic Frameworks. mdpi.com These materials could be designed to have specific porosities and catalytic activities, leveraging the properties of the difluoromethyl group.
A summary of potential catalytic transformations is presented in the table below.
| Catalytic Strategy | Target Functional Group(s) | Potential Reaction Type | Potential Products |
| Transition-Metal Catalysis | Amino Group (after conversion), Aromatic C-H bonds | Suzuki, Buchwald-Hartwig, Heck, C-H Functionalization | Biaryls, functionalized anilines, substituted styrenes |
| Organocatalysis | Amino Group, Carboxylic Acid | Asymmetric Mannich/Michael Additions | Chiral β-amino acids, complex heterocyclic systems |
| Multi-Component Reactions | Amino Group, Carboxylic Acid | Ugi, Passerini, Ugi-Zhu | Peptidomimetics, highly functionalized amides |
| MOF Synthesis | Carboxylic Acid, Amino Group | Solvothermal Synthesis | Porous crystalline materials for catalysis or gas storage |
Integration with Supramolecular Chemistry Concepts for Self-Assembly
The distinct functional groups of this compound make it an excellent candidate for designing self-assembling systems. Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π–π stacking, and halogen bonding—to build ordered structures from molecular components. beilstein-journals.org
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the amino group is a hydrogen bond donor. This allows for the formation of predictable and robust networks, such as dimers, chains, or sheets, which are fundamental to crystal engineering and the formation of gels.
π–π Stacking: The aromatic ring facilitates stacking interactions, which can guide the assembly of the molecules into columnar or lamellar structures.
Fluorine Interactions: The difluoromethyl group can participate in weaker, yet significant, non-covalent interactions, including C-F···H-C hydrogen bonds and halogen bonding. These interactions can provide additional control over the final supramolecular architecture.
Research in this area could lead to the development of novel "smart" materials. For example, perfluoroalkylated benzoic acid derivatives have been shown to act as supramolecular gelators capable of oil spill treatment. nih.gov Similarly, derivatives of para-aminobenzoic acid can self-assemble into biocompatible nanoparticles for drug delivery applications. nih.gov By carefully designing derivatives of this compound, it may be possible to create self-healing polymers, responsive gels, or self-assembled monolayers (SAMs) for applications in electronics and surface science. nih.gov
| Supramolecular Interaction | Participating Group(s) | Potential Assembled Structure | Potential Application |
| Hydrogen Bonding | Carboxylic Acid, Amino Group | Dimers, 1D chains, 2D sheets | Crystal engineering, organogels |
| π–π Stacking | Aromatic Ring | Columnar stacks, layered materials | Organic electronics, sensors |
| Fluorine Interactions | Difluoromethyl Group | Controlled 3D packing, specific conformations | Fine-tuning material properties |
| Combined Interactions | All | Nanoparticles, Vesicles, Fibers | Drug delivery, functional biomaterials |
Advancements in Asymmetric Synthesis Utilizing the Compound as a Chiral Auxiliary or Precursor
Asymmetric synthesis is crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. ankara.edu.tr this compound can serve as a valuable scaffold in this field, either as a chiral precursor or as a component of a chiral auxiliary.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. ankara.edu.tr The amino group of this compound could be used to synthesize a new class of chiral auxiliaries. For instance, it could be reacted with a chiral aldehyde or ketone to form a chiral Schiff base. This Schiff base, when complexed with a metal ion like Ni(II), could then be used to direct the asymmetric alkylation or addition reactions of an attached substrate, similar to well-established methods using glycine-derived Schiff bases. nih.gov After the desired transformation, the auxiliary can be cleaved and potentially recycled. The presence of the difluoromethyl group could influence the steric and electronic environment, leading to unique selectivity profiles.
Alternatively, the compound can be used as a chiral precursor. Through enantioselective modification of its existing functional groups (e.g., asymmetric reduction of a ketone derivative or enzymatic resolution of the amino group), a chiral version of the molecule can be obtained. This chiral building block, or "chiron," could then be elaborated into more complex, enantiopure target molecules, preserving the initial stereocenter. ankara.edu.tr The development of catalytic asymmetric methods, including organocatalytic and transition-metal-catalyzed reactions, is a key area of progress for creating chiral fluorinated compounds. rsc.orgchimia.ch
| Asymmetric Strategy | Role of the Compound | Key Transformation | Potential Outcome |
| Chiral Auxiliary Approach | Backbone of a new auxiliary | Formation of a chiral Schiff base-metal complex | Directing asymmetric alkylation, aldol, or Michael reactions |
| Chiral Precursor (Chiron) Approach | Starting material | Enantioselective modification or resolution | Synthesis of complex, enantiopure fluorinated natural products or APIs |
| Organocatalytic Derivatization | Substrate | Asymmetric fluorination or amination | Creation of new stereocenters on the molecule itself |
Development of Environmentally Benign and Sustainable Synthetic Protocols
Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes, both for its preparation and its subsequent use.
Key areas for improvement include:
Alternative Fluorinating Agents: Many traditional fluorination methods use hazardous reagents. Research is moving towards the use of safer, more benign fluorine sources. For example, solid-state mechanochemical methods using simple salts like potassium fluoride (B91410) (KF) can avoid the need for toxic, high-boiling solvents. rsc.org Other protocols are being developed that use alkali metal fluorides like caesium fluoride, providing a PFAS-free route to fluorinated compounds. sciencedaily.com
Catalytic Processes: Replacing stoichiometric reagents with catalytic amounts of a promoter reduces waste. The use of earth-abundant metal catalysts, such as copper, offers a greener alternative to precious metals like palladium for certain fluorination and cross-coupling reactions. researchgate.net
Solvent Choice and Energy Input: Shifting away from volatile and toxic organic solvents towards water, supercritical fluids, or solvent-free conditions (mechanochemistry) significantly improves the environmental profile of a synthesis. rsc.org Microwave-assisted synthesis can also reduce reaction times and energy consumption. mdpi.com
A novel green process for synthesizing sulfonyl fluorides using potassium fluoride and producing only non-toxic salts as by-products highlights the trend towards environmentally friendly protocols that could be adapted for derivatives of this compound. eurekalert.org
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Safer Reagents | Use of KF or CsF as fluorine source | Avoids hazardous fluorinating agents and PFAS precursors. rsc.orgsciencedaily.com |
| Catalysis | Employing Cu-based catalysts or organocatalysts | Reduces waste, avoids stoichiometric reagents, uses earth-abundant metals. researchgate.net |
| Benign Solvents | Reactions in water or under solvent-free conditions | Eliminates toxic and difficult-to-remove organic solvents. |
| Energy Efficiency | Mechanochemistry, Microwave-assisted synthesis | Reduces energy consumption and reaction times. mdpi.comrsc.org |
Synergistic Research with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The synergy between chemistry and artificial intelligence (AI) is rapidly accelerating the pace of discovery. chemcopilot.com Machine learning (ML) models can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even design novel synthetic routes with a speed and accuracy that surpasses traditional human-led approaches. chemeurope.comrjptonline.org
For this compound, AI and ML could be transformative in several ways:
Reaction Prediction: AI models, particularly those based on Graph Neural Networks (GNNs) or Transformer architectures, can be trained to predict the most likely products and yields for the novel catalytic transformations discussed in section 7.1. chemcopilot.com This can save significant time and resources by prioritizing high-probability reactions for experimental validation.
Condition Optimization: ML algorithms can map the complex landscape of reaction parameters (catalyst, solvent, temperature, base) to identify the optimal conditions for maximizing yield and selectivity, as has been demonstrated for deoxyfluorination reactions. acs.org
De Novo Design: AI can be used to design new derivatives of this compound with specific desired properties. For example, algorithms could design molecules likely to self-assemble into specific supramolecular structures (section 7.2) or to have high efficacy as a chiral auxiliary (section 7.3).
Sustainable Route Planning: By incorporating green chemistry metrics (e.g., atom economy, environmental factor) into the feedback loop, AI can be tasked with designing the most sustainable and cost-effective synthetic pathways. chemcopilot.com
The integration of AI will allow researchers to explore the chemical space around this compound more efficiently, accelerating the discovery of new materials and processes. eurekalert.org
| AI/ML Application | Research Area Addressed | Specific Task |
| Reaction Outcome Prediction | Catalytic Derivatization (7.1) | Predict product structures, yields, and stereoselectivity. chemeurope.com |
| Molecular Design | Supramolecular Chemistry (7.2) | Design derivatives with enhanced self-assembly properties. |
| Selectivity Forecasting | Asymmetric Synthesis (7.3) | Predict enantiomeric or diastereomeric excess for new chiral auxiliaries. eurekalert.org |
| Retrosynthesis Planning | Sustainable Protocols (7.4) | Generate synthetic routes optimized for green chemistry metrics. |
| Condition Optimization | All Areas | Identify optimal reaction conditions (solvent, catalyst, temperature). acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
